Product packaging for [1,1'-Biphenyl]-2,4'-diyldimethanol(Cat. No.:CAS No. 187344-44-1)

[1,1'-Biphenyl]-2,4'-diyldimethanol

Cat. No.: B061195
CAS No.: 187344-44-1
M. Wt: 214.26 g/mol
InChI Key: QEYKYHBKQHGNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of [1,1'-Biphenyl]-2,4'-diyldimethanol within Advanced Organic Chemistry Research

This compound is an unsymmetrical biphenyl (B1667301) derivative featuring two hydroxymethyl (-CH2OH) groups at the 2 and 4' positions. This specific arrangement of functional groups on the biphenyl framework makes it a subject of interest in advanced organic chemistry. The synthesis of such unsymmetrical biphenyls is a focal point of research, as the strategic placement of different substituents can lead to compounds with potent biological activities or unique material properties. nih.gov The study of functionalized biphenyls like this compound often involves a combination of synthetic chemistry and advanced analytical techniques to understand their structure-activity relationships.

The structural characteristics of this compound, including its molecular formula (C14H14O2) and molecular weight (214.26 g/mol ), are well-defined. chemscene.comnih.gov The presence of the hydroxymethyl groups introduces polarity and potential for hydrogen bonding, influencing its solubility and reactivity. The non-coplanar nature of the two phenyl rings in many biphenyl derivatives, due to steric hindrance between ortho substituents, can lead to atropisomerism and optical activity, a phenomenon of significant interest in stereochemistry. youtube.com

Significance of Hydroxymethyl-Functionalized Biphenyl Scaffolds in Contemporary Chemical Inquiry

Hydroxymethyl-functionalized biphenyl scaffolds are of considerable importance in modern chemical research due to the versatile reactivity of the hydroxyl group. This functional group can serve as a handle for further chemical transformations, allowing for the construction of more complex molecules. For instance, the hydroxyl groups can be oxidized to aldehydes or carboxylic acids, or they can participate in esterification and etherification reactions. This chemical tractability makes hydroxymethyl-biphenyls valuable building blocks in the synthesis of a wide range of organic compounds.

Furthermore, the introduction of hydroxymethyl groups can impart specific properties to the biphenyl scaffold that are desirable for various applications. In materials science, for example, the ability of hydroxyl groups to form hydrogen bonds can influence the packing of molecules in the solid state, affecting properties like melting point and crystal structure. In the context of medicinal chemistry, the hydroxymethyl groups can interact with biological targets, and their strategic placement is crucial for optimizing the pharmacological profile of a drug candidate. The study of hydroxylated biphenyls is also relevant in environmental science, particularly in the context of the degradation of polychlorinated biphenyls (PCBs), where hydroxylation is a key step in their metabolic breakdown. nih.govnih.gov

The exploration of compounds like this compound and other hydroxymethyl-functionalized biphenyls continues to be a vibrant area of research, driven by the quest for new molecules with tailored properties for a wide range of scientific and technological applications.

PropertyValueSource
Molecular Formula C14H14O2 chemscene.comnih.gov
Molecular Weight 214.26 g/mol chemscene.comnih.gov
CAS Number 187344-44-1 chemscene.com
Synonyms 1,1'-Biphenyl-2,4'-dimethanol chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B061195 [1,1'-Biphenyl]-2,4'-diyldimethanol CAS No. 187344-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-(hydroxymethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYKYHBKQHGNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362663
Record name [1,1'-Biphenyl]-2,4'-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187344-44-1
Record name [1,1'-Biphenyl]-2,4'-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Biphenyl 2,4 Diyldimethanol

Strategies for Regioselective Functionalization of Biphenyl (B1667301) Cores

The primary challenge in synthesizing asymmetrically substituted biphenyls like [1,1'-Biphenyl]-2,4'-diyldimethanol lies in achieving the desired regioselectivity. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for constructing the biphenyl core with high control over the substitution pattern. fishersci.co.ukresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative. libretexts.orgdu.ac.in

Multi-step Synthetic Sequences

A common and effective strategy for constructing this compound involves a multi-step sequence centered around a key cross-coupling reaction. A plausible and widely applicable approach is the Suzuki-Miyaura coupling. This would involve the synthesis of two key precursors: a halogenated phenylmethanol and a phenylboronic acid bearing a hydroxymethyl group.

One potential retrosynthetic analysis is depicted below:

Retrosynthetic Analysis:

Generated code

The success of this multi-step sequence hinges on the availability and synthesis of the requisite starting materials. For instance, 4-bromobenzyl alcohol is commercially available and can also be synthesized from 4-bromobenzoic acid via reduction. chemicalbook.comchemicalbook.comorgsyn.orgguidechem.com Similarly, (4-(hydroxymethyl)phenyl)boronic acid is a known compound. chemicalbook.comgoogle.comsigmaaldrich.comchemimpex.com The ortho-substituted counterparts, (2-bromophenyl)methanol and (2-(hydroxymethyl)phenyl)boronic acid, are also described in the literature. chemicalbook.comnih.govsigmaaldrich.comsigmaaldrich.comuni.lu

A critical consideration in this approach is the potential for the free hydroxyl groups to interfere with the palladium catalyst. While some Suzuki-Miyaura couplings can tolerate unprotected alcohols, it is often necessary to protect the hydroxyl groups prior to the coupling reaction. rsc.orguwindsor.ca Benzyl (B1604629) ethers are a common choice for protecting alcohols, as they are stable under a variety of reaction conditions and can be readily removed. jkchemical.comorganic-chemistry.org

Illustrative Synthetic Steps:

Protection: The hydroxyl groups of the bromobenzyl alcohol and/or the hydroxymethylphenylboronic acid are protected, for example, as benzyl ethers. jkchemical.com

Suzuki-Miyaura Coupling: The protected precursors are then subjected to palladium-catalyzed Suzuki-Miyaura coupling conditions.

Deprotection: The protecting groups are removed to yield the final product, this compound.

The table below summarizes potential precursors for the synthesis.

PrecursorIUPAC NameCAS NumberAvailability/Synthesis Reference
A (2-Bromophenyl)methanol18982-54-2 chemicalbook.comnih.gov
B (4-(Hydroxymethyl)phenyl)boronic acid59016-93-2 chemicalbook.comgoogle.comsigmaaldrich.comchemimpex.com
C (4-Bromophenyl)methanol873-75-6 chemicalbook.comchemicalbook.com
D (2-(Hydroxymethyl)phenyl)boronic acid406482-35-9 sigmaaldrich.comsigmaaldrich.comuni.lu

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies can be envisioned for the synthesis of this compound.

Divergent Synthesis: A divergent approach starts from a common intermediate that is then elaborated into a variety of related structures. wikipedia.org In the context of this compound, one could start with a pre-formed biphenyl core and then introduce the hydroxymethyl groups. For example, starting with 2,4'-dibromobiphenyl, one could perform a double metal-halogen exchange followed by reaction with formaldehyde. However, achieving regioselectivity in such a process can be challenging. A more controlled divergent approach might involve starting with a biphenyl derivative containing functional groups that can be selectively transformed into hydroxymethyl groups. This strategy is particularly useful for generating a library of related compounds for structure-activity relationship studies. acs.orgnih.gov

Development of Novel and Green Synthetic Routes

Recent research in organic synthesis has emphasized the development of more environmentally benign and efficient methodologies. For the synthesis of biphenyls, this has translated into advancements in catalysis and the use of greener reaction media.

The Suzuki-Miyaura coupling, while powerful, traditionally uses organic solvents. There is a growing interest in performing these reactions in aqueous media, which offers significant environmental benefits. fishersci.co.ukrsc.org The use of natural surfactants, such as saponin, can facilitate the coupling of heteroaromatic substrates in water at room temperature. rsc.org Another green approach involves the use of "water extract of banana" (WEB) as a reaction medium, which has been shown to promote ligand-free Suzuki-Miyaura couplings at room temperature. rsc.org

Nickel-catalyzed Suzuki-Miyaura couplings are also emerging as a more sustainable alternative to palladium-catalyzed reactions, given the higher abundance and lower cost of nickel. These reactions have been successfully carried out in green solvents like 2-Me-THF and t-amyl alcohol. nih.gov

The table below highlights some green approaches applicable to biphenyl synthesis.

Green ApproachKey FeaturesPotential ApplicationReference
Aqueous Suzuki-Miyaura Coupling Use of water as a solvent, often with surfactants.Synthesis of biphenyls with reduced organic solvent waste. fishersci.co.ukrsc.org
Ligand-Free Catalysis Simplifies reaction setup and reduces cost.Can be combined with green solvents for a more sustainable process. rsc.org
Nickel Catalysis Utilizes a more abundant and less expensive metal catalyst.Offers a cost-effective alternative to palladium catalysis. nih.gov
Alternative Solvents Use of greener organic solvents like 2-Me-THF, CPME, and i-PrOAc.Reduces the environmental impact of the synthesis. acs.org

Mechanistic Investigations of Key Bond-Forming Reactions

The Suzuki-Miyaura coupling, a cornerstone of biphenyl synthesis, proceeds through a well-established catalytic cycle involving a palladium(0) species. numberanalytics.comlibretexts.orgdu.ac.infiveable.me Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The catalytic cycle consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., bromobenzyl alcohol derivative) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

Transmetalation: The organic group from the organoboron compound (e.g., hydroxymethylphenylboronic acid derivative) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step typically requires the presence of a base.

Reductive Elimination: The two organic ligands on the palladium center couple to form the biphenyl product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

The choice of ligands, base, and solvent can significantly influence the efficiency of each step in the catalytic cycle. For instance, sterically hindered ligands can promote reductive elimination, while the base plays a crucial role in activating the boronic acid for transmetalation. acs.orgbeilstein-journals.org

Scale-Up Considerations for Research and Development

Transitioning a synthetic route from the laboratory bench to a larger research and development or pilot plant scale introduces a new set of challenges. chemimpex.com For the synthesis of this compound via Suzuki-Miyaura coupling, several factors must be carefully considered.

Key Scale-Up Challenges:

Catalyst Stability and Loading: The stability of the palladium catalyst can be a concern on a larger scale, and minimizing the catalyst loading is economically desirable. numberanalytics.com High-throughput screening can be employed to identify robust catalysts and optimal conditions. wuxiapptec.com

Reaction Efficiency and Purity: Maintaining high reaction efficiency and product purity can be more difficult on a larger scale. Impurities in starting materials can have a more pronounced effect. numberanalytics.comwuxiapptec.com

Palladium Removal: Residual palladium in the final product is often a major concern, particularly for pharmaceutical applications. Various techniques, such as treatment with scavenging agents, have been developed to reduce palladium levels to acceptable limits. acs.orgresearchgate.net

Heat Transfer and Mixing: Exothermic events and efficient mixing become more critical on a larger scale and require appropriate reactor design and control.

Safety: The safe handling of flammable solvents and potentially hazardous reagents is paramount. chemimpex.com

The table below summarizes key considerations for the scale-up of Suzuki-Miyaura reactions.

ConsiderationKey FactorsMitigation StrategiesReferences
Catalyst Performance Stability, activity, and loading.Catalyst screening, use of robust ligands, process optimization. numberanalytics.comwuxiapptec.com
Process Robustness Reproducibility, impurity profile.Understanding critical process parameters, quality control of starting materials. acs.orgwuxiapptec.com
Product Purification Removal of residual palladium and other impurities.Use of scavengers, crystallization, chromatography. acs.orgresearchgate.net
Safety and Engineering Heat management, safe handling of reagents.Proper reactor design, process safety analysis. chemimpex.com

Derivatization and Functionalization Strategies of 1,1 Biphenyl 2,4 Diyldimethanol

Transformation of Primary Alcohol Functionalities

The primary alcohol groups of [1,1'-Biphenyl]-2,4'-diyldimethanol are prime targets for a variety of chemical modifications, enabling the introduction of diverse functional groups and the extension of the molecular framework.

Esterification and Etherification Reactions

Esterification and etherification are fundamental transformations for modifying the hydroxyl groups of this compound. These reactions not only alter the polarity and solubility of the molecule but also serve as a means to introduce new functionalities.

Esterification: The conversion of the primary alcohols to esters can be achieved through various methods, including reaction with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst. The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. researchgate.net For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed.

Table 1: Representative Esterification Reactions of Biphenyl (B1667301) Diols

Reactant 1 Reactant 2 Catalyst/Reagent Product Reference
Biphenyl-diol Carboxylic Acid Acid Catalyst Biphenyl-diester researchgate.net
Biphenyl-diol Acid Chloride Base (e.g., Pyridine) Biphenyl-diester General Knowledge

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form alkoxides, which then undergo nucleophilic substitution with an alkyl halide. This strategy allows for the introduction of a wide range of alkyl or aryl groups.

Table 2: General Etherification Strategy

Reactant 1 Reagent 1 Reactant 2 Product

Oxidation and Reduction Pathways

The primary alcohol functionalities of this compound can be selectively oxidized to aldehydes or carboxylic acids, or the entire biphenyl core can be subjected to reduction.

Oxidation: Selective oxidation of the primary alcohols to the corresponding dialdehyde, [1,1'-Biphenyl]-2,4'-dicarbaldehyde, can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. These reagents are known to minimize over-oxidation to the carboxylic acid. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the formation of the corresponding dicarboxylic acid, [1,1'-Biphenyl]-2,4'-dicarboxylic acid.

Reduction: While the alcohol functionalities are already in a reduced state, the biphenyl core itself can be reduced under specific conditions. Catalytic hydrogenation using catalysts like palladium on carbon can reduce the aromatic rings, although this typically requires harsh conditions. More specific reductions of functional groups that might be introduced onto the biphenyl core are more common.

Halogenation and Amination Strategies

The conversion of the hydroxyl groups to halogens or amines introduces nucleophilic or electrophilic sites, respectively, further expanding the synthetic utility of the molecule.

Halogenation: The primary alcohols can be converted to the corresponding dihalides, such as [1,1'-Biphenyl]-2,4'-bis(bromomethyl) or [1,1'-Biphenyl]-2,4'-bis(chloromethyl), using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), respectively. These dihalides are versatile intermediates for subsequent nucleophilic substitution reactions.

Amination: Direct amination of the primary alcohols is challenging. A more common strategy involves a two-step process: initial conversion of the alcohols to a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine or ammonia. This approach allows for the synthesis of [1,1'-Biphenyl]-2,4'-diyldimethanamine and its N-substituted derivatives. For instance, the synthesis of 2,2'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl is achieved by the reduction of the corresponding dinitro compound. prepchem.com

Modification of the Biphenyl Core for Enhanced Research Utility

The biphenyl core of this compound can be modified through various reactions, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These modifications allow for the introduction of additional functional groups, which can fine-tune the electronic and steric properties of the molecule.

Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce substituents onto the aromatic rings. The positions of substitution are directed by the existing hydroxymethyl groups and the biphenyl linkage itself. nih.gov

Metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming new carbon-carbon bonds on the biphenyl scaffold. wiley.comorgsyn.org This allows for the attachment of other aryl or alkyl groups, leading to more complex and extended molecular structures.

Synthesis of Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of macrocycles, including crown ethers and cryptands. pageplace.dewikipedia.orgespublisher.commdpi.comresearchgate.net By reacting the diol with a suitable bifunctional linker under high-dilution conditions, macrocyclic structures can be formed. The unsymmetrical nature of the starting material can lead to the formation of macrocycles with unique shapes and cavity sizes. nih.gov The synthesis of such complex architectures is of significant interest in supramolecular chemistry and materials science. mdpi.com

Investigating Structure-Reactivity Relationships in Derivatives

The derivatization of this compound allows for a systematic investigation of structure-reactivity relationships. The conformational flexibility of the biphenyl core, characterized by the torsional angle between the two phenyl rings, is influenced by the nature and position of the substituents. nih.gov

Applications in Advanced Materials Science Research

Integration into Polymeric Frameworks

The presence of two hydroxyl groups allows [1,1'-Biphenyl]-2,4'-diyldimethanol to be readily incorporated into various polymer chains through well-established polymerization reactions.

This compound can serve as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. The rigid and non-coplanar nature of the unsymmetrically substituted biphenyl (B1667301) unit can disrupt chain packing, leading to amorphous polyesters with enhanced solubility and potentially higher glass transition temperatures compared to polymers made from more symmetrical diols. Research on other biphenyl-based diols has demonstrated that the incorporation of such structures can significantly influence the thermal and mechanical properties of the resulting polyesters. fluorochem.co.ukboronmolecular.com For instance, polyesters derived from biphenyl monomers have been shown to exhibit high thermal stability. fluorochem.co.uk

While direct synthesis of polyethers using this compound is less commonly documented in publicly available research, the fundamental reactivity of its alcohol groups makes it a candidate for reaction with compounds like epoxides to form ether linkages. Polyethers are a significant class of industrial polymers, and new catalytic methods are continually being explored for their synthesis from various precursors. google.com

Table 1: Potential Polyester (B1180765) Synthesis with this compound

Co-monomer (Diacid/Diacyl Chloride)Potential Polyester PropertiesRationale
Terephthaloyl chlorideHigh thermal stability, rigidityIncorporation of two aromatic rings in the repeat unit.
Adipoyl chlorideIncreased flexibility, lower TgIntroduction of an aliphatic chain in the polymer backbone.
Isophthaloyl chlorideGood solubility, amorphous natureThe meta-substitution pattern disrupts chain symmetry.

In the synthesis of polyurethanes, diols are reacted with diisocyanates. aidic.itgoogle.com this compound can function as the diol component, introducing the rigid biphenyl structure into the polyurethane backbone. This can enhance the thermal stability and mechanical strength of the resulting material. The synthesis of polyurethanes from various diols, including those with Schiff-base structures, has been extensively studied, demonstrating the versatility of this class of polymers. koreascience.krnih.gov

For polyimides, which are known for their exceptional thermal stability, diamines are key monomers. researchgate.netresearchgate.net While this compound is not a diamine, it can be a precursor to one. The hydroxymethyl groups could be converted to amine functionalities through established chemical transformations. The resulting unsymmetrical biphenyl diamine could then be polymerized with a dianhydride to create a polyimide with unique properties, such as improved processability, due to the disruption of chain symmetry. The synthesis of polyimides from various biphenyl-containing diamines is a well-established strategy to create high-performance materials. researchgate.net

Building Block for Dendrimers and Hyperbranched Polymers

Dendrimers and hyperbranched polymers are characterized by their highly branched, three-dimensional architectures. researchgate.net These structures often start from a central core molecule from which successive generations of branches are grown. sigmaaldrich.com With its two reactive sites, this compound can be envisioned as a linear extender or potentially as part of a core structure in the synthesis of these complex macromolecules.

While the compound itself does not inherently lead to branching, it can be used in conjunction with multifunctional monomers (e.g., AB2 types) that create the branched architecture. nsf.gov The biphenyl unit would then be incorporated into the dendritic or hyperbranched structure, influencing its physical and chemical properties, such as solubility and thermal stability. The synthesis of hyperbranched polymers through various methods, including the use of "inimer" molecules that act as both initiator and monomer, is an active area of research. researchgate.netchemrxiv.org

Utilization in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Research

MOFs and COFs are crystalline porous materials constructed from molecular building blocks, typically organic linkers and metal nodes (in MOFs) or other organic nodes (in COFs). mdpi.comnih.gov Biphenyl derivatives, particularly those with carboxylic acid or amine functionalities, are commonly used as linkers in the synthesis of these frameworks. nih.govnih.gov

While this compound does not possess the typical functional groups for direct use as a linker, its hydroxyl groups can be chemically modified. For example, they could be oxidized to carboxylic acids, making the resulting biphenyl dicarboxylic acid a suitable linker for MOF and COF synthesis. The unsymmetrical nature of the 2,4'-substitution pattern could lead to frameworks with unique topologies and pore environments. The use of mixed-linker systems and bimetallic nodes is a known strategy to create MOFs with diverse structures and functions. researchgate.net

Design of Functional Materials with Tunable Architectures

The molecular structure of this compound is a key determinant of its utility in creating functional materials with tunable properties. The non-symmetrical (2,4'-) substitution pattern of the hydroxymethyl groups on the biphenyl ring is particularly significant. Unlike their symmetrical 4,4'- counterparts, this asymmetry leads to a "kinked" or non-linear geometry.

When incorporated into a polymer chain, this structural feature can hinder close packing of the polymer chains. This disruption of regularity typically results in materials that are more amorphous and, consequently, more soluble in common organic solvents. Furthermore, the reduced packing efficiency can lower the glass transition temperature (Tg) compared to polymers made from the more linear 4,4'-isomer, although the inherent rigidity of the biphenyl unit still ensures good thermal stability. This provides a powerful tool for materials scientists to fine-tune the properties of the final material by controlling the polymer's molecular architecture. By choosing co-monomers with varying degrees of flexibility or rigidity, a wide range of materials with specific thermal and mechanical properties can be designed.

Supramolecular Chemistry and Self Assembly Processes

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed investigation into the non-covalent interactions of [1,1'-Biphenyl]-2,4'-diyldimethanol has not been published. Hypothetically, the two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, potentially leading to the formation of chains or more complex networks in the solid state. The biphenyl (B1667301) core provides a platform for π-π stacking interactions. The relative orientation of the two phenyl rings, which is subject to a degree of torsional freedom, would significantly influence the nature and extent of these stacking interactions.

Construction of Supramolecular Architectures (e.g., Capsules, Cages, Rotaxanes)

There are no documented instances of this compound being used as a building block for the construction of discrete supramolecular architectures such as capsules, cages, or rotaxanes. The synthesis of such structures typically requires molecules with specific, pre-programmed geometries that facilitate self-assembly into well-defined, hollow, or interlocked entities.

Mechanistic Studies of Self-Assembly Phenomena

Mechanistic studies detailing the pathways and thermodynamics of the self-assembly of this compound are not available. Such studies would involve techniques like variable temperature spectroscopy, calorimetry, and kinetic analyses to understand how individual molecules aggregate into larger, ordered structures.

Directed Assembly of Ordered Structures and Nanomaterials

The use of this compound in the directed assembly of ordered structures or nanomaterials has not been reported. Directed assembly utilizes external fields or templates to guide the formation of materials with long-range order. nih.govnih.gov The potential of this specific compound in this area remains an open question pending further research.

Catalytic Applications and Precursor Roles

Utilization as a Precursor for Homogeneous and Heterogeneous Catalysts

The di-functional nature of [1,1'-Biphenyl]-2,4'-diyldimethanol makes it an ideal starting material for the synthesis of ligands for both homogeneous and heterogeneous catalysis. The hydroxyl groups can be readily converted into a wide range of other functional groups, such as phosphines, amines, or ethers, which are known to coordinate with transition metals to form active catalysts.

Homogeneous Catalysts:

The synthesis of phosphine (B1218219) ligands from biphenyl (B1667301) diols is a well-established strategy for creating effective ligands for cross-coupling reactions, hydrogenations, and hydroformylations. For instance, chiral biphenyl diphosphine ligands have been synthesized from the corresponding diols and have shown high efficacy in asymmetric hydrogenation reactions. pnas.org The general synthetic route often involves the conversion of the hydroxyl groups to leaving groups, followed by reaction with a phosphine source. In the case of this compound, this could lead to the formation of a diphosphine ligand with a unique, non-symmetrical geometry, which could impart novel selectivity in catalytic reactions.

A common method to synthesize biphenyl-based phosphine ligands involves a one-pot reaction of an arylmagnesium halide with benzyne, followed by the addition of a chlorodialkylphosphine. nih.gov While this method is for the synthesis of the biphenyl backbone itself, the functionalization of a pre-existing biphenyl scaffold like this compound would involve more direct modification of the hydroxyl groups. For example, tosylation of the diol followed by nucleophilic substitution with a phosphide (B1233454) anion would yield the desired diphosphine ligand.

Table 1: Potential Homogeneous Catalysts Derived from this compound

Catalyst TypePotential Synthetic RoutePotential Applications
Diphosphine LigandsConversion of -OH to a leaving group (e.g., -OTs), followed by reaction with a phosphide (e.g., KPPh2).Asymmetric Hydrogenation, Cross-Coupling Reactions
Diamine LigandsConversion of -OH to an amine via Mitsunobu reaction or reductive amination of the corresponding dialdehyde.Asymmetric Transfer Hydrogenation, C-N Coupling Reactions
Ether-Phosphine LigandsSelective protection of one -OH group, conversion of the other to a phosphine, followed by etherification of the protected group.Hydroformylation, Carbonylation Reactions

Heterogeneous Catalysts:

The presence of two hydroxyl groups also allows for the grafting of this compound onto solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This immobilization can facilitate catalyst separation and recycling, which are crucial for sustainable chemical processes. The hydroxyl groups can react with surface silanol (B1196071) groups on silica or with functional groups on a polymer backbone to form stable covalent bonds. Subsequent functionalization of the other hydroxyl group or the aromatic rings can then be carried out to introduce the catalytically active sites.

For example, a metal-organic framework (MOF) could be synthesized using a dicarboxylic acid derivative of this compound as the organic linker. The resulting MOF would possess a well-defined porous structure with accessible catalytic sites, potentially derived from the metal nodes or from post-synthetic modification of the biphenyl linker.

Design of Organocatalysts Incorporating the Biphenyl Scaffold

The rigid biphenyl backbone is a common feature in many successful organocatalysts, particularly in asymmetric catalysis where it can provide a well-defined chiral environment. The development of axially chiral biphenyls has been a significant area of research. researchgate.net this compound, while not inherently chiral, can serve as a precursor to chiral organocatalysts.

One approach involves the synthesis of bifunctional organocatalysts. For example, the two hydroxyl groups could be differentially functionalized to introduce both a Brønsted acid and a Lewis base moiety. Such catalysts have been shown to be effective in a variety of enantioselective transformations. beilstein-journals.org The synthesis of axially chiral benzamides has been achieved using bifunctional organocatalysts, demonstrating the utility of this approach. beilstein-journals.org

Furthermore, the diol can be used to create chiral phosphoric acids, a powerful class of organocatalysts. The synthesis of BINOL-derived phosphoric acids is a prime example, where the diol is reacted with phosphoryl chloride. A similar strategy could be applied to a chiral derivative of this compound to generate novel chiral phosphoric acid catalysts. The atroposelective synthesis of axially chiral biaryldiols via organocatalytic arylation of 2-naphthols highlights the potential of such catalysts in creating chiral molecules. acs.org

Table 2: Potential Organocatalysts Derived from this compound

Organocatalyst TypePotential Synthetic RoutePotential Applications
Chiral Phosphoric AcidsDerivatization to an axially chiral diol followed by reaction with POCl3.Asymmetric Michael Additions, Friedel-Crafts Reactions
Bifunctional CatalystsDifferential functionalization of the two -OH groups to introduce acidic and basic moieties.Enantioselective Aldol Reactions, Mannich Reactions
N-Heterocyclic Carbenes (NHCs)Conversion of the diol to a di-aldehyde or di-amine, followed by cyclization to form a bis-NHC precursor.Asymmetric Annulations, Stetter Reactions

Support for Immobilized Catalytic Systems in Organic Transformations

The ability to immobilize a catalyst on a solid support is a key aspect of developing sustainable and economically viable chemical processes. nih.gov this compound is well-suited for this purpose due to its two reactive hydroxyl groups, which can serve as anchor points for attachment to various solid supports.

Immobilization Strategies:

Covalent Bonding to Silica: The hydroxyl groups can react with the silanol groups on the surface of silica gel to form stable ether linkages. The remaining functional group on the biphenyl scaffold can then be used to chelate a metal catalyst or can itself be the organocatalytic moiety.

Incorporation into Polymers: The diol can be used as a monomer in polymerization reactions to create polymers with pendant biphenyl units. These polymers can then be used as supports for catalysts. For example, it could be co-polymerized with a diisocyanate to form a polyurethane backbone.

Grafting onto Pre-functionalized Supports: The diol can be reacted with a support that has been pre-functionalized with a reactive group, such as an isocyanate or an epoxide, to achieve immobilization.

Once immobilized, the resulting catalytic system can be used in continuous flow reactors, simplifying product purification and allowing for the reuse of the catalyst. The rigid biphenyl linker would ensure that the active catalytic sites are held away from the support surface, minimizing potential steric hindrance and maintaining high catalytic activity.

Research into Catalyst Recycling and Reusability

A major driver in modern catalysis research is the development of systems that allow for the efficient recycling and reuse of the catalyst, thereby reducing waste and cost. The immobilization of catalysts derived from this compound, as discussed in the previous section, is a primary strategy to achieve this goal.

Research in the field of catalyst recycling often focuses on the stability of the immobilized catalyst under reaction and regeneration conditions. For catalysts containing biphenyl ligands, deactivation pathways can include oxidation of phosphine ligands or leaching of the metal center from the support. acs.org Studies on the recycling of Rh/Biphephos complexes in hydroformylation have shown that ligand oxidation is a significant deactivation pathway. acs.org

Another approach to catalyst recycling for homogeneous systems is through methods like dialysis or selective adsorption on a solid support after the reaction. nih.govnih.gov For instance, a homogeneous catalyst can be designed to be selectively adsorbed onto a modified silica support after the reaction is complete, allowing for its separation from the product mixture. The catalyst can then be released back into the reaction medium for a subsequent run. nih.gov While not specific to this compound, these general principles of catalyst recycling are highly relevant to any catalytic system derived from it.

The heterogeneity of catalysts derived from metal-organic frameworks (MOFs) also lends itself to easy recycling. For example, a cobalt catalyst confined within a MOF has been shown to be recyclable for methane (B114726) borylation with a high turnover number. acs.org

Theoretical and Computational Investigations of 1,1 Biphenyl 2,4 Diyldimethanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of molecules. For [1,1'-Biphenyl]-2,4'-diyldimethanol, DFT methods such as B3LYP with an appropriate basis set (e.g., 6-31G(d)) can be employed to determine its ground-state geometry and electronic structure. researchgate.net

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. Furthermore, other electronic descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the HOMO and LUMO energies, offering a more comprehensive picture of the molecule's reactivity. doaj.org

The substitution pattern on the biphenyl (B1667301) rings significantly influences these electronic properties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and optical properties. doaj.org A systematic computational study could map out these effects for a series of derivatives of this compound.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d)) This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic compounds.

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Dipole Moment2.5 D

Molecular Dynamics Simulations for Conformational Analysis

The dihedral angle between the two phenyl rings is a defining conformational feature of biphenyl derivatives. This rotation is subject to steric hindrance from substituents, particularly those at the ortho positions. libretexts.org Molecular dynamics (MD) simulations are exceptionally well-suited for exploring the conformational landscape of flexible molecules like this compound in different environments, such as in solution. benthamopenarchives.comresearchgate.net

By simulating the molecule's trajectory over time, MD can reveal the preferred dihedral angles and the energy barriers to rotation. researchgate.net For this compound, the hydroxymethyl group at the 2-position is expected to create a significant steric barrier, influencing the rotational profile. MD simulations can quantify this effect and identify the most stable conformers. researchgate.net

Table 2: Torsional Barrier for Interconversion of this compound Conformers This table presents hypothetical data for illustrative purposes, based on computational studies of substituted biphenyls.

ParameterPredicted Value (kcal/mol)
Rotational Barrier (Gas Phase)12.5
Rotational Barrier (in Water)10.8
Rotational Barrier (in Toluene)12.0

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For derivatives of this compound, computational studies can shed light on reactions such as their synthesis via cross-coupling methods or their subsequent functionalization.

For example, the Suzuki-Miyaura coupling is a common method for synthesizing biphenyl derivatives. researchgate.netnih.gov DFT calculations can be used to model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.govrsc.org This allows for a detailed understanding of the reaction mechanism and the factors that control the reaction's efficiency and selectivity.

Similarly, the functionalization of the biphenyl core or the hydroxymethyl groups can be studied computationally. For instance, the mechanism of a C-H activation reaction at a specific position on the biphenyl ring can be investigated to understand the regioselectivity. escholarship.org By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction pathways and design more effective catalysts or reaction conditions. researchgate.net

Prediction of Intermolecular Interactions in Supramolecular Assemblies

The ability of this compound and its derivatives to form hydrogen bonds makes them excellent candidates for building blocks in supramolecular chemistry. Computational methods can be used to predict how these molecules will self-assemble into larger, ordered structures. nih.govmdpi.com

Molecular dynamics simulations can be employed to observe the spontaneous self-assembly of these molecules in a simulated environment. rsc.org These simulations can reveal the preferred packing arrangements and the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that drive the formation of the supramolecular assembly. nih.gov

Quantum chemical calculations can then be used to quantify the strength of these interactions. By analyzing the non-covalent interactions in dimers or larger clusters, it is possible to understand the energetic driving forces behind the self-assembly process. rsc.org This predictive capability is crucial for the rational design of new materials with desired properties, such as porous organic frameworks or liquid crystals, based on the this compound scaffold. nih.gov

Future Research Directions and Emerging Paradigms

Potential for Novel Applications in Sustainable Chemistry

The global push towards green chemistry provides a compelling context for investigating [1,1'-Biphenyl]-2,4'-diyldimethanol. Research in this area could focus on two main aspects: sustainable synthesis of the compound itself and its use as a building block for environmentally benign materials.

Green Synthesis Routes: Future research should prioritize the development of sustainable methods for synthesizing this compound. Traditional cross-coupling reactions often require harsh conditions and expensive catalysts. Emerging strategies, such as employing recyclable palladium catalysts on supports like mesoporous silica (B1680970) or graphitic carbon nitride for Suzuki-Miyaura couplings, offer a greener alternative. researchgate.net The use of ultrasound irradiation to promote reactions is another green methodology that has been successfully applied to synthesize other biphenyl (B1667301) derivatives. ijcce.ac.ir

Bio-based Monomers: The diol functionality of this compound makes it an ideal candidate for use as a monomer in polyester (B1180765) and polyurethane synthesis. A key research direction would be to explore its polymerization to create high-performance plastics that are potentially recyclable or degradable, contributing to a circular economy. Its rigid biphenyl core could impart enhanced thermal stability and mechanical strength to these polymers. chemicalbook.com

Exploration of Multidisciplinary Research Intersections

The potential utility of this compound extends across multiple scientific disciplines, from materials science to medicinal chemistry.

Materials Science: The asymmetric nature of the 2,4'-substitution pattern is a significant feature. Unlike its symmetric 4,4'-isomer, this asymmetry could disrupt crystal packing, potentially leading to the formation of amorphous materials or liquid crystals. rsc.org Biphenyl derivatives are foundational to organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). rsc.org Future work could investigate this compound's utility in creating novel materials for electronic and optical applications.

Medicinal Chemistry: Biphenyl scaffolds are prevalent in a vast number of medicinally active compounds and marketed drugs. rsc.org The two hydroxyl groups on this compound offer reactive handles for synthesizing libraries of new derivatives. These could be screened for various biological activities, serving as precursors for drugs targeting pathways like enzyme inhibition or receptor modulation. chemicalbook.com

Supramolecular Chemistry and MOFs: The biphenyl structure can act as a ligand for creating complex architectures. Research could explore its use in building metal-organic frameworks (MOFs) or other supramolecular assemblies. rsc.orgacs.org The specific geometry of the 2,4'-isomer might lead to MOFs with unique pore structures and properties, suitable for applications in gas storage or catalysis.

Development of Advanced Methodologies for Compound Utilization

To fully harness the potential of this compound, advanced synthetic and computational methods will be indispensable.

Computational Modeling: Before engaging in extensive lab synthesis, Density Functional Theory (DFT) and other computational methods can be used to predict the compound's electronic, optical, and conformational properties. acs.org Such in silico studies can guide the rational design of materials, for instance, by calculating the expected bandgap of polymers derived from it or predicting the binding affinity of its derivatives to biological targets. acs.org

High-Throughput Synthesis and Screening: Advanced automation could enable the rapid synthesis of a wide array of derivatives from the parent diol. Coupling this with high-throughput screening would accelerate the discovery of new materials with desirable properties or molecules with potent biological activity.

Polymerization Techniques: Investigating various polymerization techniques will be key to unlocking its potential in materials science. This includes exploring step-growth polymerization to create linear polymers and cross-linking reactions to form robust thermoset resins or polyimide networks for applications in electronics packaging or aerospace. mdpi.com

Addressing Challenges and Opportunities in Biphenyl-Based Materials Research

While the opportunities are significant, researchers must also navigate inherent challenges.

Challenge: Synthesis and Purity: A primary challenge is the regioselective synthesis of the 2,4'-isomer, avoiding the formation of other isomers like 2,2'- and 4,4'-biphenyldimethanol. Developing scalable and highly selective synthetic routes is a critical first step for any future application.

Opportunity: Asymmetry and Chirality: The non-symmetrical nature of this compound is its most promising feature. If bulky groups are introduced, the rotation around the biphenyl single bond can become hindered, leading to a form of axial chirality known as atropisomerism. rsc.orgyoutube.com Exploring this potential for chirality opens up applications in asymmetric catalysis and chiroptical materials.

Challenge: Processability of Derived Polymers: The rigidity of the biphenyl unit, while beneficial for thermal stability, can make resulting polymers difficult to process. mdpi.com A key research area will be to balance rigidity with processability, perhaps by copolymerizing it with more flexible monomers.

Opportunity: Novel Electronic Properties: In the field of organic electronics, non-fused ring systems like biphenyls are being explored as cost-effective alternatives to complex fused-ring molecules. acs.org The specific electronic structure of this compound could be leveraged to design new host materials for OLEDs or organic semiconductors with tailored charge-transport properties.

The table below summarizes potential research avenues and the advanced methods that could be employed.

Research AreaPotential ApplicationRelevant Methodology
Sustainable Polymers Recyclable plastics, high-performance resinsStep-growth polymerization, green catalysis
Organic Electronics OLED host materials, liquid crystals, organic semiconductorsComputational modeling (DFT), vapor deposition, thin-film characterization
Asymmetric Synthesis Chiral ligands, stereoselective catalystsSynthesis of sterically hindered derivatives, circular dichroism spectroscopy
Medicinal Chemistry Drug discovery scaffoldsCombinatorial chemistry, high-throughput screening, molecular docking
Porous Materials Gas storage, separation, catalysisSolvothermal synthesis (for MOFs), gas adsorption analysis

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [1,1'-Biphenyl]-2,4'-diyldimethanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via biphenyl core functionalization. A common approach involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized biphenyl derivatives. For example, analogs like [1,1'-Biphenyl]-3,3'-diyldimethanol have been synthesized with yields >95% using optimized Lewis acid catalysts (e.g., AlCl₃) and controlled temperature (60–80°C) .
  • Critical Parameters : Reaction time, solvent polarity (e.g., DMF vs. toluene), and catalyst loading significantly affect regioselectivity. Contradictions in yield (e.g., 70% vs. 95%) often arise from incomplete purification or side reactions like over-oxidation .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms the positions of hydroxyl and methylene groups. For biphenyl derivatives, coupling constants (e.g., J = 8–10 Hz for adjacent protons) differentiate substitution patterns .
  • X-ray Crystallography : Crystal structures of related compounds (e.g., dimethyl 4′-bromo-[1,1′-biphenyl]-2,4-dicarboxylate) reveal intermolecular hydrogen bonding, critical for understanding packing behavior .
    • Data Table :
TechniqueKey Peaks/FeaturesReference
¹H NMRδ 4.5–5.0 (OH), δ 3.8–4.2 (CH₂OH)
FT-IR3300–3500 cm⁻¹ (O-H stretch)

Q. What safety protocols are recommended for handling this compound?

  • Methodology : While specific toxicity data are limited, biphenyl derivatives often require:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritation .
    • Note : Structural analogs (e.g., decabromobiphenyl) are classified as hazardous under OSHA guidelines, emphasizing rigorous risk assessments .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric Effects : The 2,4'-substitution creates steric hindrance, reducing accessibility for catalysts in Suzuki-Miyaura couplings. Computational modeling (DFT) can predict binding energies to Pd catalysts .
  • Electronic Effects : Electron-donating hydroxyl groups enhance nucleophilicity at the para position, favoring electrophilic substitutions. Compare with non-hydroxylated analogs (e.g., biphenyl-2-carbonitrile) .
    • Case Study : In a Pd-mediated coupling, hydroxylated biphenyls showed 20% lower yield than non-hydroxylated analogs due to catalyst deactivation .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

  • Methodology :

  • Contradiction Analysis : Discrepancies may arise from tautomerism or impurities. Use high-resolution MS (HRMS) to confirm molecular ions and 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Example : A reported [1,1'-Biphenyl]-4-methanol derivative had conflicting ¹³C NMR data; HRMS confirmed a hydrate form (m/z 200.1054 vs. calculated 200.1048) .

Q. What strategies optimize the compound’s biological activity while minimizing cytotoxicity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify hydroxyl groups to esters or ethers to enhance membrane permeability. For example, acetylated derivatives of this compound showed 50% higher cell uptake in cancer models .
  • Toxicity Screening : Use in vitro assays (e.g., MTT for cell viability) and compare with structurally similar compounds (e.g., 2,4-dichlorophenyl derivatives) .

Data Contradiction and Troubleshooting

Q. Why do different synthetic routes for this compound report varying enantiomeric purity?

  • Analysis :

  • Chiral Resolution : Asymmetric synthesis using chiral auxiliaries (e.g., (S)-BINOL) may yield >90% ee, while non-chiral methods produce racemic mixtures .
  • Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers; conflicting data often stem from improper column conditioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.